molecular formula C13H11F4N5 B2876046 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2415541-67-0

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine

Cat. No.: B2876046
CAS No.: 2415541-67-0
M. Wt: 313.26
InChI Key: KDFNJLVQAVSAGG-UHFFFAOYSA-N
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Description

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with fluorine and azetidine groups. This compound is notable for its trifluoromethyl group, which is known to impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorine atom, and the addition of the azetidine and trifluoromethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine is unique due to its combination of fluorine, azetidine, and pyrimidine groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N5/c14-10-4-18-7-20-12(10)21-9-5-22(6-9)11-3-8(1-2-19-11)13(15,16)17/h1-4,7,9H,5-6H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNJLVQAVSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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